2-[(Dimethoxyphosphinyl)methyl]benzonitrile
Overview
Description
2-[(Dimethoxyphosphinyl)methyl]benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a dimethoxyphosphinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethoxyphosphinyl)methyl]benzonitrile typically involves the reaction of benzonitrile with a suitable phosphinylating agent. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile attacks the aromatic ring of benzonitrile, leading to the formation of the desired product . The reaction conditions often include the use of a strong base and a polar aprotic solvent to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethoxyphosphinyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products Formed
Oxidation: Phosphonic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethoxyphosphinyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Dimethoxyphosphinyl)methyl]benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the dimethoxyphosphinyl group can engage in coordination with metal ions or other electrophiles. These interactions can lead to the formation of various complexes and intermediates, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the dimethoxyphosphinyl group, making it less reactive in certain nucleophilic substitution reactions.
Dimethoxyphosphinylmethylbenzene: Similar structure but without the nitrile group, affecting its reactivity and applications.
Uniqueness
2-[(Dimethoxyphosphinyl)methyl]benzonitrile is unique due to the presence of both the nitrile and dimethoxyphosphinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs .
Properties
IUPAC Name |
2-(dimethoxyphosphorylmethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-6-4-3-5-9(10)7-11/h3-6H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJXWZMUGVUIHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254555 | |
Record name | Dimethyl P-[(2-cyanophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78022-18-1 | |
Record name | Dimethyl P-[(2-cyanophenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78022-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl P-[(2-cyanophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-[(2-cyanophenyl)methyl]-, dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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